3-(1H-indol-1-yl)propanoic acid
Description
Nomenclature and Structural Context within Indole (B1671886) Chemistry
From a structural standpoint, 3-(1H-indol-1-yl)propanoic acid features an indole nucleus, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. biosynth.com The propanoic acid moiety is attached to the nitrogen atom of the indole ring at position 1. This specific linkage is crucial in distinguishing it from its isomer, indole-3-propionic acid, where the propanoic acid group is attached to the carbon at position 3 of the indole ring. nih.govmatrix-fine-chemicals.com
Synonyms and Related Indole Derivatives
This compound is also known by several synonyms, which are listed in the table below. Its structural isomer, 3-(1H-indol-3-yl)propanoic acid, also known as indole-3-propionic acid (IPA), is a well-studied compound found in nature and produced by gut microbiota from tryptophan. nih.govmatrix-fine-chemicals.comnih.govwikipedia.org Other related indole derivatives include indole-3-acetic acid, a prominent plant hormone, and various synthetic derivatives developed for their therapeutic potential. biosynth.comebi.ac.uk
| Compound Name | Synonyms | Related Derivatives |
| This compound | 1-Indolepropionic acid, Indole-1-propionic acid | 3-(1H-indol-3-yl)propanoic acid (Indole-3-propionic acid) |
| Indole-3-acetic acid | ||
| Methyl 3-(1H-indol-3-yl)propanoate nih.gov | ||
| 3-(2-methyl-1H-indol-3-yl)propanoic acid nih.gov | ||
| 3-(1-Methyl-1h-indol-3-yl)propanoic acid chemscene.com | ||
| 3-(5-methoxy-1H-indol-3-yl)propanoic acid drugbank.com | ||
| Dioxindole-3-propionic Acid acs.org |
Importance of the Indole Moiety in Medicinal Chemistry
The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic drugs. nih.govnih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to interact with various biological targets. nih.gov Consequently, indole derivatives have been successfully developed as therapeutic agents for a multitude of conditions, including cancer, inflammation, and neurological disorders. nih.govresearchgate.netijpsr.com The indole nucleus serves as a versatile template for the design and synthesis of novel compounds with diverse pharmacological activities. researchgate.net
Historical Overview of Research on Indole-Propanoic Acid Derivatives
Research into indole-propanoic acid derivatives has a rich history, initially driven by the discovery and study of plant auxins like indole-3-acetic acid. ebi.ac.uk Early investigations focused on the synthesis and chemical properties of these compounds. Over time, the focus expanded to their biological activities. For instance, indole-3-propionic acid (the 3-substituted isomer) has been investigated for its neuroprotective and antioxidant properties. wikipedia.orgnih.gov More recent research has delved into the synthesis and evaluation of a wide range of substituted indole-propanoic acid derivatives as potential therapeutic agents, such as inhibitors of cytosolic phospholipase A2α. nih.govacs.org Studies have also explored the synthesis and antimicrobial activities of various indole-substituted propanoic acid derivatives. researchgate.net
Significance of this compound in Contemporary Chemical Biology
In contemporary chemical biology, this compound and its derivatives are valuable tools for probing biological processes and for the development of new therapeutic agents. For example, a derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been investigated as a potential polypharmacological agent with antimicrobial, antifungal, and anti-allergic activities. mdpi.com The ability to synthetically modify the indole core and the propanoic acid side chain allows for the creation of libraries of compounds that can be screened for specific biological activities. While much of the historical and biological research has focused on the 3-substituted isomer, the unique structural features of this compound make it an interesting candidate for further investigation in the quest for novel bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-indol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNOVFZARRSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216608 | |
| Record name | 1H-Indole-1-propionic acid | |
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Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-06-1 | |
| Record name | 1H-Indole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Indole-1-propionic acid | |
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| Record name | 6639-06-1 | |
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| Record name | 1H-Indole-1-propionic acid | |
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| Record name | 1H-indole-1-propionic acid | |
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| Record name | 1H-INDOLE-1-PROPIONIC ACID | |
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Synthesis Methodologies and Advanced Synthetic Strategies
Established Synthetic Routes for 3-(1H-Indol-1-yl)propanoic Acid
The primary and most direct method for synthesizing this compound is the N-alkylation of indole (B1671886) with a three-carbon electrophile. This approach, a class of reaction known as the aza-Michael addition, is preferred for its atom economy and straightforward nature. However, careful control of reaction conditions is paramount to ensure selective alkylation at the N-1 position over the often more nucleophilic C-3 position.
Reaction of Indole with Acrylic Acid or Derivatives
The conjugate addition of indole to acrylic acid or its esters (such as methyl or ethyl acrylate) is a common route. In this reaction, the indole nitrogen acts as a nucleophile, attacking the β-carbon of the activated alkene. When an acrylate (B77674) ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.
A typical procedure involves reacting indole with an acrylate ester in a suitable solvent. The choice of base and reaction conditions determines the regioselectivity of the addition. While strong bases and high temperatures can sometimes favor C-3 alkylation, various catalytic systems have been developed to promote the desired N-1 substitution. google.com For instance, the reaction can be performed under anhydrous conditions in a solvent like Dimethylformamide (DMF). researchgate.net
Catalyst Systems in this compound Synthesis
The catalyst is crucial for achieving high selectivity and yield in the synthesis of this compound. The selection of the catalyst system often dictates the outcome of the aza-Michael addition.
Base Catalysts: A variety of bases are employed to deprotonate the indole nitrogen, enhancing its nucleophilicity and facilitating the attack on the acrylic acid derivative.
Alkali Metal Hydroxides: Potassium hydroxide (B78521) (KOH) is a frequently used base for this transformation. researchgate.net The reaction can be carried out at room temperature or with heating.
Alkali Metal Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective, often providing milder reaction conditions which can improve selectivity. researchgate.netresearchgate.net Cs₂CO₃, in particular, is noted for promoting N-1 regioselectivity in alkylations. researchgate.net
Organic Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate the reaction under solvent-free conditions. mdpi.com
Metal-Based Catalysts: While simple base catalysis is common, certain metal catalysts can also be employed, particularly for related N-alkylation reactions.
Copper Catalysts: Copper(I) iodide (CuI) has been used in conjunction with a ligand and a base for the N-alkylation of indoles with other types of electrophiles, a methodology that could be adapted for this synthesis. researchgate.net
Iron Catalysts: Iron complexes have been investigated for N-alkylation of indolines (which are subsequently oxidized to indoles) via a "borrowing-hydrogen" methodology, representing a more sustainable approach. nih.gov
Other Catalytic Systems:
Ionic Liquids: Brønsted acid ionic liquids have been shown to be efficient and recyclable catalysts for the Michael addition of indoles to α,β-unsaturated ketones, a reaction type analogous to the synthesis of the target compound. mdpi.com
Synthesis of Substituted this compound Derivatives
The synthesis of more complex derivatives, where the indole ring or the propanoic acid chain is substituted, allows for the fine-tuning of the molecule's properties. A common strategy involves preparing a complex indole core first, followed by N-alkylation to introduce the propanoic acid moiety.
Preparation of Indole-2-propanoic Acid Derivatives from Indole-3-carbaldehyde
A versatile starting material for creating complex indole structures is indole-3-carbaldehyde. Through a Claisen-Schmidt condensation, this aldehyde can be reacted with various substituted aryl methyl ketones. researchgate.net This reaction, typically carried out in an alcoholic solvent with a base like aqueous sodium hydroxide, yields (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one intermediates (chalcones). wikipedia.org These chalcones possess a reactive N-H bond on the indole ring, making them ideal precursors for N-1 substitution.
The general reaction is as follows: Indole-3-carbaldehyde + 4-Substituted Acetophenone → (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic Acid Derivatives
Starting with the chalcone (B49325) intermediates prepared in the previous step, the propanoic acid group can be introduced at the N-1 position. A study has shown that reacting these intermediates with 2-bromopropanoic acid under reflux with a base such as pyrimidine (B1678525) successfully yields the target 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid derivatives.
The reaction involves the N-alkylation of the indole nitrogen by 2-bromopropanoic acid. The resulting compounds feature substitution on the phenyl ring of the chalcone moiety, creating a diverse library of derivatives. The table below details the synthesis of several such compounds.
| Derivative No. | Substituent (at 4-position of phenyl ring) | Reflux Time (Hours) |
|---|---|---|
| 3.6 | -H (Phenyl) | 8 |
| 3.7 | -F (Fluoro) | 12 |
| 3.8 | -CH₃ (Methyl) | 18 |
Table based on research findings for the synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid derivatives. researchgate.net
Novel Synthetic Approaches and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. The synthesis of this compound and its derivatives is an area where green chemistry principles can be effectively applied.
Key areas of focus include:
Sustainable Starting Materials: The indole core itself can be synthesized via innovative, sustainable multicomponent reactions from inexpensive and widely available anilines, avoiding harsh conditions and metal catalysts. nih.gov Furthermore, acrylic acid can be derived from the dehydration of 3-hydroxypropanoic acid, which is accessible from the fermentation of renewable biomass. rsc.org
Greener Solvents and Conditions: Efforts are being made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal solvent for some N-alkylation reactions. google.com Solvent-free protocols, often facilitated by microwave irradiation, represent another significant advancement, reducing waste and often shortening reaction times. mdpi.com
Catalyst Efficiency and Recyclability: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. The use of heterogeneous catalysts or catalyst systems like ionic liquids that can be easily separated from the reaction mixture and reused is highly desirable. mdpi.com Metal-free reductive N-alkylation methods, using inexpensive and low-toxicity reagents like silanes, also contribute to a greener process. acs.org
Atom Economy: The aza-Michael addition is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the product. Optimizing this reaction to avoid the need for protecting groups and to minimize side products further enhances its green credentials.
Stereoselective Synthesis and Chiral Resolution Techniques
The creation of a single enantiomer of a chiral molecule like this compound can be approached in two primary ways: stereoselective synthesis, where one enantiomer is formed preferentially, or through the resolution of a racemic mixture. While specific research detailing the stereoselective synthesis or chiral resolution of this compound is not extensively documented in publicly available literature, established principles and methodologies applied to analogous compounds provide a clear blueprint for potential strategies.
Stereoselective Synthesis:
One of the most powerful strategies for accessing enantiomerically enriched compounds is through asymmetric catalysis. For a molecule like this compound, a potential stereoselective route involves the asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 3-(1H-indol-1-yl)acrylic acid. This approach has been successfully applied to a wide variety of α-substituted acrylic acids using chiral transition metal catalysts. For instance, complexes of ruthenium with chiral phosphine (B1218219) ligands, such as RuPHOX-Ru, have demonstrated high efficacy in the asymmetric hydrogenation of various α-substituted acrylic acids, achieving excellent yields and enantiomeric excesses (ee) often exceeding 99%. nih.gov The general mechanism involves the coordination of the substrate to the chiral metal center, followed by the stereoselective addition of hydrogen, leading to the formation of one enantiomer of the propanoic acid derivative in excess.
Another promising avenue is the use of chiral Brønsted acids as organocatalysts. These metal-free catalysts have been effectively used in the enantioselective reduction of related indole derivatives. rsc.org While direct application to 3-(1H-indol-1-yl)acrylic acid is not reported, the principle of creating a chiral environment around the substrate to guide the reaction pathway is well-established.
Chiral Resolution Techniques:
When a stereoselective synthesis is not available or practical, the resolution of a racemic mixture of this compound is a viable alternative. This involves separating the two enantiomers from a 50:50 mixture.
Diastereomeric Salt Formation: A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. rsc.org The racemic this compound would be treated with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine or brucine. This reaction results in the formation of two diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the respective enantiomerically pure this compound. The success of this method hinges on the differential solubility of the diastereomeric salts, which can be unpredictable and may require screening of various resolving agents and crystallization conditions. rsc.org
Enzymatic Resolution: Biocatalysis offers a highly selective method for chiral resolution under mild conditions. Lipases are a class of enzymes that can catalyze the enantioselective esterification or hydrolysis of esters. nih.gov For the resolution of racemic this compound, one could employ a lipase (B570770) to selectively catalyze the esterification of one enantiomer in the presence of an alcohol. This would result in a mixture of an ester of one enantiomer and the unreacted carboxylic acid of the other enantiomer, which can then be separated. Alternatively, the racemic ester of this compound could be subjected to enantioselective hydrolysis by a lipase, yielding one enantiomer of the acid and the unreacted ester of the other. Studies on the enzymatic resolution of structurally similar 3-aryl alkanoic acids have shown that lipases like Candida antarctica lipase B (CAL-B) can exhibit high enantioselectivity. almacgroup.com
The following table summarizes potential chiral resolution approaches for this compound based on methodologies applied to similar compounds.
| Method | Resolving Agent/Catalyst | Principle | Potential Outcome | Reference |
| Diastereomeric Salt Formation | Chiral amines (e.g., (R)-1-phenylethylamine) | Formation of separable diastereomeric salts | Isolation of enantiomers via fractional crystallization | rsc.org |
| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | Enantioselective esterification or hydrolysis | Separation of one enantiomer as the acid and the other as the ester | nih.govalmacgroup.com |
While direct experimental data for the stereoselective synthesis and chiral resolution of this compound is limited in the surveyed literature, the well-established methodologies for analogous compounds provide a strong foundation for the successful production of its enantiomerically pure forms. Future research in this area would likely focus on the application and optimization of these advanced synthetic strategies.
Biological and Pharmacological Activities of 3 1h Indol 1 Yl Propanoic Acid and Its Derivatives
Antioxidant Properties and Mechanisms of Action
Extensive searches of scientific databases did not yield specific studies investigating the antioxidant properties of 3-(1H-indol-1-yl)propanoic acid. The significant body of research on the antioxidant effects of indole-propanoic acid derivatives is centered on indole-3-propionic acid (IPA). nih.govnih.gov
Hydroxyl Radical Scavenging Potency
There is no available data in the scientific literature specifically documenting the hydroxyl radical scavenging potency of this compound. In contrast, its isomer, indole-3-propionic acid (IPA), is recognized as a potent scavenger of hydroxyl radicals. nih.gov
Comparison with Other Endogenous Antioxidants (e.g., Melatonin)
No studies were found that compare the antioxidant activity of this compound with endogenous antioxidants like melatonin. Such comparisons have been made for indole-3-propionic acid (IPA), highlighting its potent antioxidant capabilities. nih.gov
Anti-inflammatory Effects and Related Biological Pathways
The anti-inflammatory effects and associated biological pathways of this compound are not well-documented. While research exists on related indole (B1671886) derivatives, direct evidence for the parent compound is lacking.
Modulation of Cytosolic Phospholipase A2α (cPLA2α)
Research into the inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process, has explored various indole derivatives. However, studies have focused on compounds with different substitution patterns, such as 3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid, and not on this compound itself. sigmaaldrich.com Therefore, there is no direct evidence to suggest that this compound modulates cPLA2α activity.
Impact on Inflammatory Mediators (e.g., IgE, IgA, IgM, IL-2, TNF-α)
There is no specific information available in the reviewed literature concerning the impact of this compound or its direct derivatives on inflammatory mediators such as Immunoglobulin E (IgE), Immunoglobulin A (IgA), Immunoglobulin M (IgM), Interleukin-2 (IL-2), or Tumor Necrosis Factor-alpha (TNF-α). The anti-inflammatory properties of the broader class of indole compounds are generally attributed to the indole-3-propionic acid (IPA) isomer. nih.govnih.gov
Interaction with Fatty Acid-Binding Protein 4 (FABP4)
A thorough review of the scientific literature yielded no studies that investigate or report an interaction between this compound and Fatty Acid-Binding Protein 4 (FABP4).
Neuroprotective Potential and Neurological Applications
This compound, also known as indole-3-propionic acid (IPA), and its derivatives have demonstrated significant neuroprotective effects in various studies. These compounds are being explored for their therapeutic potential in neurodegenerative disorders.
Indole-3-propionic acid (IPA) has been identified as a potent neuroprotectant against the oxidative damage and cell death induced by the amyloid-beta (Aβ) peptide, a key factor in Alzheimer's disease. nih.govutmb.edu Research has shown that IPA can inhibit the formation of Aβ fibrils and protect primary neurons and neuroblastoma cells from Aβ-mediated toxicity. nih.govutmb.edunih.gov Its strong antioxidant properties, without pro-oxidant activity, make it a promising candidate for a disease-modifying therapy for Alzheimer's. nih.gov In animal models of Alzheimer's disease, IPA has been shown to prevent oxidative stress and other neurodegenerative features. nih.gov Specifically, it protected SK-N-SH human neuroblastoma cells and primary rat hippocampal neurons from damage caused by Aβ peptide. nih.gov
Furthermore, the free radical-scavenging ability of IPA is reported to be even greater than that of melatonin. nih.gov This is a significant finding, as both are endogenous compounds, but IPA's lack of pro-oxidant effects gives it a potential advantage. nih.gov The development of IPA (also referred to as OXIGON) is based on its dual role as a potent antioxidant and an inhibitor of beta-amyloid fibril formation. nih.gov
Some derivatives of this compound have also been investigated for their neuroprotective effects. For instance, (R)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid, a structural analog of tryptophan, has been studied for its potential to modulate glutamate (B1630785) receptors, which are crucial for synaptic plasticity and are implicated in Alzheimer's disease.
The indole structure within these compounds plays a role in neurotransmitter synthesis and signaling, particularly in relation to serotonin (B10506) and melatonin. Derivatives of this compound have been explored for their effects on neurotransmitter systems. For example, some derivatives have been shown to modulate glutamate receptors, which are vital for synaptic transmission.
Derivatives of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol have been synthesized and evaluated as monoamine reuptake inhibitors. ebi.ac.uk The goal of this research was to enhance potency towards the norepinephrine (B1679862) transporter while maintaining selectivity over the serotonin transporter. ebi.ac.uk This line of inquiry led to the discovery of a compound that strongly inhibited the norepinephrine transporter with significant selectivity. ebi.ac.uk Such findings highlight the potential for modifying the this compound structure to influence neurotransmitter reuptake, a key mechanism in treating various neurological and psychiatric conditions.
Additionally, Ingenuity Pathway Analysis (IPA) has been utilized in neuroscience research to identify gene networks associated with conditions like opioid dependence and to understand the molecular functions of genes involved in processes like synaptic plasticity and cognitive function. mdpi.com This analytical tool helps in elucidating the complex interactions between compounds and neural pathways.
Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, plays a crucial role in maintaining mucosal homeostasis and barrier function through its interaction with the pregnane (B1235032) X receptor (PXR). nih.govphysiology.org PXR is a nuclear receptor that acts as a master regulator of xenobiotic metabolism and also influences inflammation and fibrotic processes. nih.gov
Studies have shown that IPA can influence mucosal barrier function and inflammation by activating PXR. nih.gov This interaction is significant in the context of inflammatory bowel diseases (IBD), where IPA levels are often reduced. physiology.org In animal models of colitis, IPA supplementation has been shown to enhance intestinal barrier function, leading to improved clinical outcomes. physiology.org This protective effect is associated with an increase in tight junction proteins, which are essential for maintaining the integrity of the epithelial barrier. acs.org
Specifically, IPA has been found to increase transepithelial electrical resistance and decrease paracellular permeability in a Caco-2/HT29 coculture model of the intestinal barrier. acs.org This was accompanied by an increase in the expression of tight junction proteins such as claudin-1, occludin, and ZO-1. acs.org Furthermore, IPA strengthens the mucus barrier by increasing the production of mucins (MUC2 and MUC4) and other secreted products of goblet cells. acs.org
The activation of PXR by IPA in intestinal fibroblasts helps to restrain their inflammatory response and reduces intestinal fibrosis. nih.gov This highlights the importance of the gut microbiota and its metabolites in regulating the intestinal mesenchyme and suggests a potential therapeutic target for treating intestinal inflammation and fibrosis. nih.gov
Antimicrobial Activities and Chemotherapeutic Potential
Derivatives of this compound have shown promising antimicrobial activities against a range of pathogens, indicating their potential as chemotherapeutic agents.
Indole-3-propionic acid (IPA) has been identified as a novel antimycobacterial agent. nih.gov It has demonstrated activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and non-tuberculous mycobacteria such as Mycobacterium avium in vitro. nih.gov In vivo studies using a mouse model of tuberculosis have also confirmed its efficacy. nih.gov Interestingly, IPA shows selective activity against mycobacteria and does not affect Gram-negative or Gram-positive bacteria. nih.gov
The mechanism of its antimycobacterial action involves the inhibition of tryptophan biosynthesis by targeting the enzyme anthranilate synthase (TrpE), where it mimics tryptophan as an allosteric inhibitor. nih.gov This represents a novel antibiotic mechanism.
Furthermore, N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts, which can be synthesized from this compound, have been evaluated for their antibacterial properties. nih.gov These compounds have shown activity, and their effectiveness is linked to their lipophilicity. nih.gov The presence of hydroxyl groups in these derivatives also improves their solubility in aqueous media, which is a desirable characteristic for potential drug candidates. nih.gov
Some indole derivatives have also been investigated for their activity against a broader spectrum of bacteria. While specific data on this compound's efficacy against Bacillus subtilis, Enterococcus, Proteus vulgaris, Staphylococcus aureus, Klebsiella pneumonia, Pseudomonas Aeruginosa, Salmonella typhi, and Escherichia Coli is not detailed in the provided context, the general antibacterial potential of indole compounds is an active area of research. For instance, 3-(5-cyano-1H-indol-3-yl)propanoic acid is under investigation for its potential antimicrobial properties.
The antifungal potential of compounds related to this compound has been noted, particularly in the context of invasive pulmonary aspergillosis (IPA), a severe fungal infection. While the abbreviation "IPA" in this context refers to the disease and not the compound, the search results highlight the need for novel antifungal agents with broad-spectrum activity against pathogens like Aspergillus species. ersnet.orgnih.gov
Although direct evidence for the antifungal activity of this compound against Candida albicans, Trichoderma, and Aspergillus niger is not explicitly provided in the search results, the general exploration of indole derivatives for antimicrobial properties suggests this is a plausible area of investigation. The development of new antifungal drugs is critical, especially for treating infections that are resistant to current therapies. ersnet.orgnih.gov
Antitubercular Activity against Mycobacterium tuberculosis H37Rv
Indole propionic acid (IPA), specifically 3-(1H-indol-3-yl)propanoic acid, a metabolite produced by the gut microbiota, has been identified as a potent antitubercular agent. cabidigitallibrary.orgnih.gov A screening of a fragment library against Mycobacterium tuberculosis H37Rv revealed IPA as the most powerful hit among 29 primary candidates that showed dose-dependent growth inhibition. cabidigitallibrary.org This discovery has spurred further investigation into indole derivatives for their antitubercular properties. nih.gov
The mechanism of action for IPA's antitubercular activity involves the inhibition of tryptophan biosynthesis, an essential pathway for M. tuberculosis. nih.gov IPA, being a structural analog of tryptophan, acts as an allosteric inhibitor of the enzyme TrpE, which is responsible for the first step in this pathway. nih.gov By mimicking tryptophan, IPA effectively shuts down the production of this crucial amino acid, regardless of the actual intracellular levels, leading to bacterial growth inhibition. nih.gov Studies have shown that IPA is active against a wide range of mycobacteria, including multidrug-resistant M. tuberculosis and non-tuberculous mycobacteria (NTM). frontiersin.org In a mouse model of acute M. tuberculosis infection, IPA treatment led to a seven-fold reduction in the bacterial load in the spleen. cabidigitallibrary.org
Further synthetic efforts have explored other indole derivatives. For example, a series of 3-triazeneindoles demonstrated significant in vitro activity, with some compounds showing a minimal inhibitory concentration (MIC) between 0.2 and 0.5 μg/mL against the H37Rv strain. nih.gov
Interactive Data Table: Antitubercular Activity of Indole Derivatives
| Compound Class | Specific Derivative Example | Target Strain | Activity Metric | Result | Source |
| Indole Propionic Acid | 3-(1H-indol-3-yl)propanoic acid | M. tuberculosis H37Rv | In vivo efficacy | 7-fold reduction in spleen bacterial load | cabidigitallibrary.org |
| 3-Triazeneindoles | TU112 | M. tuberculosis H37Rv | MIC | 0.2 - 0.5 µg/mL | nih.gov |
Anticancer and Cytotoxic Activities
Derivatives of this compound have emerged as a promising scaffold in the development of novel anticancer and cytotoxic agents. Their biological activity is often linked to their structural similarity to endogenous molecules like tryptophan, allowing them to interfere with various cellular pathways crucial for cancer cell survival and proliferation.
A series of indole derivatives have been identified as a new class of inhibitors against the hepatitis C virus (HCV). nih.gov Through a target-free chemical genetic strategy, these compounds were found to inhibit HCV replication. nih.gov Structure-activity relationship (SAR) studies identified one derivative as the most potent in its class, with a half-maximal effective concentration (EC50) of 1.1 µmol/L. nih.gov The mechanism of action for these indole derivatives is novel, as it involves the induction of pro-inflammatory cytokines, such as CXCL-8, which in turn exhibit antiviral effects. nih.gov Other research has shown that indole-based compounds can act as allosteric inhibitors of the HCV polymerase, a key enzyme for viral replication. researchgate.net Further studies have identified N-protected indole scaffolds that interfere with the early stages of the HCV life cycle, such as viral entry. nih.gov One such derivative, (R)-10m, showed an EC50 of 0.72 ± 0.09 μM. nih.gov
A critical aspect of developing antiviral and anticancer agents is ensuring they are more toxic to the target (virus or cancer cell) than to host cells. This is quantified by the selectivity index (SI), the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). For the indole derivatives identified as HCV inhibitors, cytotoxicity was evaluated. The most potent compound, with an EC50 of 1.1 µmol/L, had a CC50 of 61.8 µmol/L, resulting in a high selectivity index. nih.gov Similarly, the N-protected indole scaffold derivative, (R)-10m, which had a potent anti-HCV activity (EC50 = 0.72 ± 0.09 μM), showed a selectivity index greater than 69.44. nih.gov In another study, novel 3-substituted-1H-imidazol-5-yl-1H-indoles were developed and showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤ 0.25 µg/mL, while also lacking cytotoxic or hemolytic properties. nih.gov
Interactive Data Table: Anti-HCV and Cytotoxic Activity of Indole Derivatives
| Compound | Anti-HCV Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Source |
| Indole derivative 12e | 1.1 µmol/L | 61.8 µmol/L | >56 | nih.gov |
| (R)-10m | 0.72 ± 0.09 μM | >50 µM | >69.44 | nih.gov |
The anticancer effects of some indole derivatives are related to their ability to disrupt fundamental cellular processes. For instance, certain substituted isoindoline-1,3-diones, which are structurally related to indole derivatives, have been shown to be effective cytotoxic agents. nih.gov Their mode of action involves the inhibition of de novo purine (B94841) synthesis in Tmolt-3 cells, which in turn reduces the synthesis of DNA and RNA. nih.gov These compounds were found to inhibit two key regulatory enzymes in this pathway: PRPP amido transferase and IMP dehydrogenase. nih.gov This leads to a reduction in d(GTP) pools and can cause DNA strand scission, ultimately resulting in cell death. nih.gov
Tryptophan metabolism is a critical pathway in cancer immunology, often exploited by tumors to create an immunosuppressive microenvironment. frontiersin.orgnumberanalytics.com The key enzymes in this pathway are indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which catalyze the conversion of tryptophan to kynurenine (B1673888). frontiersin.orgmdpi.com The depletion of tryptophan and the accumulation of kynurenine suppress the function of immune cells, particularly T cells, allowing the tumor to evade the immune system. frontiersin.orgnih.gov
Indole-3-propionic acid (IPA) and other indole derivatives, being structurally similar to tryptophan, can influence this pathway. nih.gov While not direct inhibitors of IDO, their presence can modulate the tumor microenvironment. For example, IPA has been shown to have anti-inflammatory and antioxidant properties, which can counteract some of the pro-tumoral effects of altered tryptophan metabolism. nih.gov Furthermore, some tryptophan metabolites produced by the gut microbiota, including IPA, can act as ligands for the aryl hydrocarbon receptor (AHR), a key regulator of immune responses. mdpi.comnih.gov By interacting with AHR, these indole derivatives can influence immune cell differentiation and function, potentially restoring anti-tumor immunity. nih.gov
Potential in Metabolic Disorders
Recent evidence suggests that indole-3-propionic acid has significant potential in the management of metabolic disorders. nih.govnih.gov As a metabolite derived from gut bacteria, IPA has been linked to the prediction and development of metabolic diseases. nih.govnih.gov Supplementation with IPA has been shown to improve various metabolic parameters. nih.gov
Studies have demonstrated that indole-3-propionic acid can enhance insulin (B600854) sensitivity and improve blood glucose levels. nih.govnih.gov It also plays a role in lipid metabolism by inhibiting the synthesis of lipids in the liver. nih.govnih.gov Furthermore, IPA has been shown to possess anti-inflammatory properties, which are beneficial in the context of chronic low-grade inflammation associated with metabolic syndrome. nih.govnih.gov It also helps in correcting intestinal microbial imbalances, maintaining the integrity of the intestinal barrier, and suppressing the intestinal immune response. nih.govnih.gov These multifaceted benefits make indole-3-propionic acid a promising candidate for the development of treatments for metabolic conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govnih.gov
Other Biological Activities and Pharmacological Targets
Beyond the well-documented activities of this compound and its analogs, research has explored their effects on other significant biological targets. These investigations have revealed potential therapeutic applications in metabolic diseases and pain management, focusing on the modulation of G-protein coupled receptors and the analgesic properties of newly synthesized heterocyclic derivatives.
Modulation of GPR40 Agonists
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant target for the treatment of type 2 diabetes. semanticscholar.org This receptor is highly expressed in pancreatic beta cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in response to free fatty acids. semanticscholar.org The activation of GPR40 is linked to an increase in intracellular calcium levels, which in turn facilitates the release of insulin. semanticscholar.org
In the quest for novel and safer therapeutic agents for metabolic diseases, researchers have investigated derivatives of indole propanoic acid for their potential to modulate GPR40. Recently, a novel, lipotoxicity-free full agonist for FFAR1 featuring an indole propanoic acid framework was developed and studied. semanticscholar.org This investigation was based on structure-activity relationship studies and pharmacokinetic evaluations, highlighting the potential of this class of compounds in developing new treatments for metabolic disorders. semanticscholar.org The development of such agonists that can enhance insulin secretion in a glucose-dependent manner without causing cellular toxicity is a key objective in modern drug discovery. semanticscholar.org
Table 1: GPR40 (FFAR1) Modulation by Indole Propanoic Acid Derivatives
| Compound Class | Target | Biological Effect | Potential Application |
|---|
Analgesic Activity of Heterocyclic Derivatives
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with analgesic, anti-inflammatory, and antipyretic properties. humanjournals.com The therapeutic effects of these compounds are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. humanjournals.com Building on this foundation, research has extended to the synthesis and evaluation of various heterocyclic derivatives of propanoic acids, including those with an indole nucleus, to discover new and more effective analgesic agents. humanjournals.comnih.gov
Studies on various heterocyclic compounds have led to the identification of new classes of non-narcotic analgesics. nih.gov For instance, the evaluation of a series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones, which are heterocyclic structures, demonstrated that these compounds could elevate pain thresholds in both inflamed and normal tissues, a characteristic not commonly seen with traditional NSAIDs. nih.gov This suggests a potential for a greater degree of analgesia than what is achievable with many existing non-steroidal anti-inflammatory agents. nih.gov The exploration of such novel heterocyclic derivatives continues to be a promising avenue for the development of potent pain management therapies. humanjournals.comnih.gov
Table 2: Pharmacological Activity of Arylpropionic Acid Derivatives
| Activity | Mechanism of Action | Compound Class |
|---|---|---|
| Analgesic | Inhibition of Prostaglandin Biosynthesis (COX enzymes) | Arylpropionic Acid Derivatives |
| Anti-inflammatory | Inhibition of Prostaglandin Biosynthesis (COX enzymes) | Arylpropionic Acid Derivatives |
Structure Activity Relationships Sar and Molecular Design
Systematic Modification of the Indole (B1671886) Core and Propanoic Acid Chain
Influence of Substituents on Inhibitory Potency
The inhibitory power of indole-based compounds is highly dependent on the nature and placement of substituents on the core structure. For instance, in the development of D-amino acid oxidase (DAAO) inhibitors based on a related benzimidazolone core, the inhibitory potency was found to be largely dependent on the size and position of substituents on the benzene (B151609) ring, with IC₅₀ values spanning a wide range from 70 nM to over 100 µM. hyphadiscovery.com Similarly, for a series of thiazole-containing compounds, those with furan (B31954) and bromothiophene substituents demonstrated the highest antibacterial activity, whereas aromatic substituents with nitro, fluoro, or chloro groups showed no inhibitory effect. researchgate.net Furthermore, studies on xanthine (B1682287) oxidase (XO) inhibitors have revealed that a hydrophobic group on the nitrogen atom of the indole ring is crucial for the inhibitory potencies of the target compounds. researchgate.net These findings underscore that the electronic and steric properties of substituents on and around the indole ring system are critical for modulating biological activity.
Effect of Alkyl Chains at Position 1 of Indole
The N-1 position of the indole ring is a common site for modification, and the length of the alkyl chain at this position can have a significant impact on receptor binding affinity. In studies of cannabimimetic indoles, the N-1 alkyl side chain is implicated in a three-point interaction with the cannabinoid CB₁ receptor. nih.gov Research has shown that a minimum alkyl chain length of three carbons is required for high-affinity binding to both CB₁ and CB₂ receptors, with optimal binding observed with a five-carbon side chain. nih.gov An alkyl chain of three to six carbons is sufficient for high-affinity binding; however, extending the chain to a heptyl group leads to a dramatic decrease in binding at both receptors. nih.gov This suggests a specific spatial constraint within the receptor's binding pocket. In contrast, for some indole derivatives designed as anticancer agents, the introduction of alkyl or benzyl (B1604629) substituents at the N1 position can lead to a reduction or even elimination of their anti-cancer activity.
| Alkyl Chain Length | Relative Binding Affinity | Reference |
|---|---|---|
| 1-2 Carbons | Low | nih.gov |
| 3-6 Carbons | High | nih.gov |
| 5 Carbons | Optimal | nih.gov |
| 7+ Carbons | Dramatically Decreased | nih.gov |
Impact of Carboxylic Acid Moiety Replacement
The carboxylic acid group is a crucial functional group, often involved in key interactions with biological targets. However, its presence can lead to challenges such as poor membrane permeability and metabolic instability. nih.govnih.gov Consequently, medicinal chemists frequently explore the use of carboxylic acid bioisosteres—functional groups with similar physicochemical properties. nih.govdrughunter.com
Common replacements include tetrazoles, hydroxamic acids, and various heterocycles like 5-oxo-1,2,4-oxadiazoles. nih.govdrughunter.com For example, replacing a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency in the angiotensin II receptor antagonist losartan. drughunter.com The choice of isostere is highly context-dependent, as factors like acidity, size, and shape influence the biological outcome. nih.gov In some cases, replacing the carboxylate with neutral functional groups that rely on hydrogen bonds or cation-π interactions can be an effective strategy. hyphadiscovery.comnih.gov
However, the replacement is not always beneficial. In certain indole-oleanolic acid hybrids, esterification of the carboxyl group was found to significantly diminish the compound's activity. Masking carboxylic acids as esters to create prodrugs can improve cell entry, but this strategy requires rapid cleavage of the ester inside the cell to release the active compound.
| Original Group | Bioisostere | Potential Advantage | Reference |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Improved potency, metabolic stability | drughunter.comcambridgemedchemconsulting.com |
| Carboxylic Acid | Hydroxamic Acid | Acts as a metal-chelating group | nih.gov |
| Carboxylic Acid | Acyl Sulfonamide | Modulates physicochemical properties | nih.gov |
| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Alternative for improving oral absorption | drughunter.com |
| Carboxylic Acid | Neutral H-bond donors/acceptors | Improved CNS distribution | hyphadiscovery.com |
SAR Studies of Substituted 3-(1H-Indol-1-yl)propanoic Acid Derivatives
The strategic placement of substituents on the indole scaffold has led to the discovery of potent inhibitors for various enzymes and receptors.
Optimization of Substituents on N1 Phenyl Group
In the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed. acs.orgnih.gov SAR studies revealed that a 1-phenyl group on the indole core was essential for good inhibitory activity. acs.orgnih.gov Optimization of para-substituents on this N1 phenyl group led to the discovery of a particularly potent inhibitor, designated 56n (ASB14780). acs.orgnih.gov These studies highlighted that 1-(p-O-substituted)phenyl groups were critical for achieving high potency against cPLA2α. acs.orgnih.gov
Role of Propanoic Acid Chain Position (e.g., C1 vs. C3)
The position of the acidic side chain on the indole ring is a critical factor that dictates the biological target and activity of the molecule. Positions 1, 2, and 3 of the indole ring are known to be particularly important reactive sites. nih.gov Indole-3-propanoic acid (IPA), a metabolite derived from tryptophan by gut microbiota, has been studied for its various biological effects, including preventing oxidative stress. nih.govresearchgate.net
Rational Drug Design Strategies Based on SAR Insights
Rational drug design for compounds related to the this compound scaffold often involves a systematic exploration of its chemical space to optimize biological activity. While specific SAR studies on this compound itself are not extensively detailed in publicly available literature, general principles can be inferred from studies on analogous indole derivatives.
One common strategy involves the modification of the indole core and the propanoic acid side chain. For instance, in a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids designed as inhibitors of cytosolic phospholipase A2α (cPLA2α), researchers found that the substitution pattern on the N1-phenyl group and the length and nature of the substituent at other positions of the indole ring are critical for inhibitory activity. epdf.pub The propanoic acid moiety itself is often crucial for establishing key interactions with target proteins, such as forming salt bridges or hydrogen bonds with amino acid residues in an active site.
Another approach in the rational design of indole-based compounds is the use of the indole nucleus as a scaffold to which various pharmacophoric groups are attached. This strategy aims to combine the favorable physicochemical properties of the indole ring with the specific binding characteristics of different functional groups to achieve a desired pharmacological profile. unodc.org The flexibility of the propanoic acid linker in this compound allows for the positioning of the terminal carboxyl group in various orientations, which can be exploited in designing molecules that fit into specific binding pockets.
Computational Chemistry in SAR Elucidation
Computational chemistry plays a pivotal role in understanding the structure-activity relationships of small molecules like this compound, especially when experimental data is limited. These methods provide insights into the molecule's conformational preferences, electronic properties, and potential interactions with biological targets.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been employed to understand their binding modes within the active sites of various enzymes.
For example, in a study of 1H-indole-3-propionamide derivatives, which are structurally related to this compound, molecular dynamics simulations were used to investigate their interaction with the Nav1.7 sodium channel, a target for analgesic drugs. unodc.org Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compounds.
While specific docking studies on this compound are not readily found in the literature, the principles of such analyses are broadly applicable. A typical docking study would involve the generation of multiple conformations of the ligand and placing them into the binding site of a target protein. The interactions are then scored based on a force field to estimate the binding energy.
Prediction of Target Affinity and Binding Modes
The prediction of target affinity and binding modes is a crucial step in computational drug discovery. Various computational methods, including machine learning and deep learning, are being developed to improve the accuracy of these predictions. drugsandalcohol.ie These methods often use large datasets of known protein-ligand interactions to train models that can then predict the affinity of new compounds.
For the this compound scaffold, predictive models could be used to screen for potential biological targets. By representing the molecule as a set of physicochemical descriptors, these models can estimate its binding affinity to a range of proteins. The predicted collision cross section (CCS) values for different adducts of this compound, which can be calculated computationally, provide information about its shape and size in the gas phase, which can be a useful parameter in computational screening.
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 190.08626 | 138.8 |
| [M+Na]⁺ | 212.06820 | 148.2 |
| [M-H]⁻ | 188.07170 | 141.2 |
| [M+NH₄]⁺ | 207.11280 | 159.4 |
| [M+K]⁺ | 228.04214 | 144.9 |
| [M+H-H₂O]⁺ | 172.07624 | 132.6 |
| [M+HCOO]⁻ | 234.07718 | 161.6 |
| [M+CH₃COO]⁻ | 248.09283 | 179.7 |
Data sourced from PubChemLite.
Mechanistic Investigations of 3 1h Indol 1 Yl Propanoic Acid and Its Derivatives
Elucidation of Molecular Targets and Pathways
Research into the derivatives of 3-(1H-indol-1-yl)propanoic acid has identified several key molecular targets and associated pathways. A significant area of investigation has been the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme critical in the inflammatory process through the release of arachidonic acid. nih.gov A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed based on a screening hit, (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid, to act as new small molecule inhibitors of cPLA2α. nih.gov
In a different therapeutic area, novel indole-propionic acid derivatives have been developed as potent agonists for the sphingosine-1-phosphate 1 (S1P1) receptor. This receptor plays a crucial role in regulating immune cell trafficking, making its agonists relevant for autoimmune diseases.
Furthermore, other derivatives have been identified as potential polypharmacological agents. For instance, (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has predicted affinities for multiple biotargets, including lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), and Peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net The modulation of PPARγ, in particular, points towards potential anti-allergic and anti-inflammatory applications. researchgate.net
Enzyme Inhibition Studies
Enzyme inhibition studies have provided quantitative measures of the potency of these indole (B1671886) derivatives. The half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is a key metric in these studies. nih.gov For the derivatives targeting cytosolic phospholipase A2α (cPLA2α), systematic structure-activity relationship (SAR) studies were conducted. nih.gov
The research revealed that having a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and the 5-propanoic acid moiety on the indole core were crucial for potent inhibitory activity against cPLA2α. nih.gov Optimization of the substituents on the N1 phenyl ring led to the discovery of a particularly potent inhibitor, designated 56n (ASB14780). nih.gov
Below is a table summarizing the inhibitory activities of selected 3-(1-Aryl-1H-indol-5-yl)propanoic acid derivatives against human cPLA2α.
| Compound | Structure / Description | cPLA2α Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| 56n (ASB14780) | 3-(1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl)propanoic acid | Potent inhibitor (specific value not publicly disclosed) | nih.gov |
| (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid | Screening-hit compound | Starting point for inhibitor design | nih.gov |
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. chemtube3d.com For indole-propionic acid derivatives developed as sphingosine-1-phosphate (S1P) receptor agonists, these assays were critical. A systematic SAR study led to the development of optimized and selective S1P1 receptor agonists. beilstein-journals.org One such optimized compound, 9f, demonstrated excellent efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE). beilstein-journals.org
The table below would typically present binding affinities (e.g., Ki or EC50 values) for these compounds at the S1P1 receptor, comparing them to other S1P receptor subtypes to establish selectivity.
| Compound | Receptor Target | Binding Affinity (e.g., EC50, Ki) | Reference |
|---|---|---|---|
| Compound 9f | S1P1 Receptor | Potent Agonist (specific value not publicly disclosed) | beilstein-journals.org |
Cellular Assays and In Vitro Models
To bridge the gap between molecular interactions and physiological effects, cellular assays and in vitro models are employed. These assays provide insights into a compound's activity in a biological context. For the 3-(1-aryl-1H-indol-5-yl)propanoic acid derivatives targeting cPLA2α, their inhibitory potential was confirmed in cell-based assays. nih.gov
Specifically, the U937 cell line, a human monocytic cell line, was used to evaluate the compounds' efficacy. nih.gov Furthermore, the inhibitory activity was assessed in more complex ex vivo models, including guinea pig and human whole-blood assays. nih.gov The potent inhibitor 56n (ASB14780) demonstrated significant activity in these models, confirming its potential to function in a physiological environment. nih.gov In another study, the derivative (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid was found to decrease IgE levels in sensitized guinea pigs, indicating anti-allergic activity in an animal model. researchgate.net
Mechanistic Insights into Cyclialkylation of Intermediates
The indole nucleus and its side chains can undergo intramolecular cyclization reactions to form fused polycyclic systems. A common method for achieving this is the intramolecular Friedel-Crafts reaction, which can be used to form five- or six-membered rings fused to the indole core. masterorganicchemistry.com This type of reaction, involving the cyclization of aryl-aliphatic acids, is often promoted by strong acids like polyphosphoric acid (PPA). researchgate.netnih.gov
The mechanism for the PPA-mediated cyclization of an arylpropanoic acid typically involves the formation of a mixed anhydride (B1165640) with phosphoric acid, which then generates a highly reactive acylium ion. nih.gov This electrophilic acylium ion is then attacked by the electron-rich aromatic ring (the indole) in an intramolecular electrophilic aromatic substitution, leading to a cyclic ketone after rearomatization. masterorganicchemistry.comnih.gov
For indoles specifically, the cyclization mechanism can be more complex. Studies on the intramolecular Friedel-Crafts alkylation of indole derivatives suggest the reaction proceeds through a symmetrical spiro-intermediate. chemtube3d.com In this mechanism, the initial electrophilic attack occurs at the C3 position of the indole ring, which preserves the aromaticity of the fused benzene (B151609) ring. chemtube3d.com This forms a spirocyclic intermediate where the side chain is attached at C3. This intermediate can then rearrange, with either of the methylene (B1212753) groups of the newly formed ring migrating to the C2 position to yield the final, stable tricyclic product. chemtube3d.com This pathway explains the isotopic labeling patterns observed in experiments, where a label on the side chain becomes scrambled in the product. chemtube3d.com
Analytical Methods and Characterization for Academic Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 3-(1H-indol-1-yl)propanoic acid, with each technique providing unique pieces of the structural puzzle.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, NMR confirms the N-substitution on the indole (B1671886) ring, as opposed to substitution at the C3 position.
¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. The key distinguishing feature between the 1-yl and 3-yl isomers is the pattern of the protons on the pyrrole (B145914) part of the indole ring. In the 1-yl isomer, the protons at the C2 and C3 positions would appear as distinct signals, often as doublets, due to coupling with each other. The protons of the ethyl-carboxylic acid chain attached to the nitrogen would appear as two triplets. The aromatic protons on the benzene (B151609) ring portion typically appear in the range of 7.0-7.7 ppm. The acidic proton of the carboxyl group is often a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see 11 distinct signals corresponding to its 11 carbon atoms, assuming a standard broadband decoupled spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The carbons of the indole ring appear in the aromatic region (approx. 100-140 ppm), while the aliphatic carbons of the propanoic acid chain appear at higher field (approx. 20-40 ppm).
Detailed experimental NMR data for the more common isomer, 3-(1H-indol-3-yl)propanoic acid, is widely available and used for comparative purposes. For instance, in a DMSO-d₆ solvent, its ¹H NMR spectrum shows characteristic shifts for the propanoic acid chain and the indole ring protons. mdpi.com
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related N-alkylated indoles. Actual experimental values may vary.)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Indole H-4, H-7 | ~7.5 - 7.7 | Multiplet/Doublet |
| Indole H-5, H-6 | ~7.0 - 7.2 | Multiplet |
| Indole H-2 | ~7.3 - 7.5 | Doublet |
| Indole H-3 | ~6.5 - 6.7 | Doublet |
| N-CH₂- | ~4.3 - 4.5 | Triplet |
| -CH₂-COOH | ~2.7 - 2.9 | Triplet |
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-H stretching vibrations of the aromatic indole ring and the aliphatic chain appear around 2850-3100 cm⁻¹. Fingerprint region absorptions below 1600 cm⁻¹ would correspond to C=C stretching of the aromatic rings and C-N stretching.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (molecular formula C₁₁H₁₁NO₂), the molecular weight is 189.21 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 189.
The fragmentation pattern would be distinct from its C3-substituted isomer. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da). A significant fragment for the 1-yl isomer would likely involve the cleavage of the propanoic acid chain, potentially leading to an indole cation fragment.
Interactive Data Table: Predicted Mass Spectrometry Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 190.08626 |
| [M+Na]⁺ | 212.06820 |
| [M-H]⁻ | 188.07170 |
| [M]⁺ | 189.07843 |
Data sourced from predicted values, actual experimental results may vary slightly. pubcompare.ai
UV-Visible spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems like the indole ring. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima (λ_max) characteristic of the indole chromophore. Typically, indoles exhibit two main absorption bands: a stronger band around 220 nm and a weaker, broader band around 270-290 nm. The substitution on the nitrogen atom can cause slight shifts (batochromic or hypsochromic) in these absorption maxima compared to unsubstituted indole. For instance, studies on the polymerization of indole often monitor the reaction progress by observing changes in the UV-Vis spectrum.
Chromatographic Techniques
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for verifying the purity of this compound and for quantitative analysis. A typical method would employ a reverse-phase (RP) column, such as a C18 column.
A gradient elution system using a mobile phase consisting of an aqueous component (often with an acid modifier like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (like acetonitrile (B52724) or methanol) is common. Detection is typically performed using a UV detector, set to one of the absorption maxima of the indole ring (e.g., 220 nm or 280 nm). The retention time under specific conditions is a key identifier, and the peak area corresponds to its concentration, allowing for purity assessment above 95% or higher, which is standard for academic research reagents. The identity of the compound in the HPLC eluent can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. rockefeller.edu In the analysis of indole derivatives like this compound, silica (B1680970) gel is the most common stationary phase due to its polarity. rockefeller.educhromatographyonline.com The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. rockefeller.edu
The selection of the mobile phase is critical for achieving effective separation. A mixture of solvents is typically used to modulate the polarity and achieve a desired retention factor (Rf) value, which is ideally between 0.25 and 0.35 for preparative column chromatography applications. reachdevices.com For acidic compounds like propanoic acid derivatives, the addition of a small amount of an acid such as acetic acid or formic acid to the mobile phase is common. rockefeller.edureachdevices.com This suppresses the ionization of the carboxyl group, reducing tailing and improving the spot shape.
Visualization of the separated spots on the TLC plate can be achieved by several methods. Due to the presence of the indole ring, the compound is often UV-active, allowing for visualization under a UV lamp (typically at 254 nm). Alternatively, staining with iodine vapor, which binds to aromatic compounds, can be used. rockefeller.eduacs.org
Table 1: Example TLC Mobile Phase Systems for Indole Derivatives
| Mobile Phase Composition (v/v/v) | Application/Notes | Source |
| Hexanes:Ethyl Acetate (9:1 to 1:1) | A standard system for compounds of low to moderate polarity. The ratio is adjusted to achieve the desired Rf. | reachdevices.com |
| Ethyl Acetate–Methanol–Propionic Acid (22:10:3) | Used for separating dansylated amino acids, demonstrating a system for acidic and polar compounds. | chromatographyonline.com |
| Ethyl acetate-1,2-dichloroethane-acetic acid-85% formic acid-water (10:2.5:1:1:0.8) | A complex system used for the double development of plant extracts containing various phytochemicals. | researchgate.net |
| Petroleum Ether: Diethyl Ether: Acetic Acid (84:15:1) | A largely nonpolar system designed for the separation of lipids, but the inclusion of acetic acid makes it suitable for acidic compounds. | rockefeller.edu |
Flash Chromatography
For the purification of multigram quantities of this compound from a reaction mixture, flash chromatography is the preferred method. orgsyn.orgwindows.net It is a rapid form of preparative column chromatography that uses air pressure to force the solvent through the column, speeding up the separation process. epfl.ch A successful flash chromatography separation can often be completed in 15 to 30 minutes. ucsb.edu
The stationary phase is typically silica gel, with the amount used being about 70 to 100 times the weight of the crude sample for difficult separations. orgsyn.org The choice of eluent (mobile phase) is determined by prior TLC analysis. reachdevices.com The goal is to select a solvent system where the desired compound has an Rf value of approximately 0.3, ensuring it elutes neither too quickly nor too slowly. ucsb.edu
The process involves packing a column with silica gel, loading the crude sample (often pre-adsorbed onto a small amount of silica), and eluting with the chosen solvent system. epfl.ch Fractions are collected and analyzed by TLC to identify those containing the pure compound. For acidic compounds, solvent systems like ethyl acetate/hexane or methanol/dichloromethane are common starting points, often with a small addition of triethylamine (B128534) to neutralize the acidic silica gel if the compound is sensitive to acid. rochester.edu Conversely, for purifying acidic compounds like this compound, a small amount of a volatile acid like formic acid or acetic acid can be added to the eluent to improve peak shape and prevent streaking. biotage.com
Table 2: Common Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Typical Applications | Source |
| Hexane/Ethyl Acetate | Low to Medium | Standard system for a wide range of organic compounds. | rochester.eduwfu.edu |
| Dichloromethane/Methanol | Medium to High | Used for more polar compounds. | rochester.eduwfu.edu |
| Water/Methanol or Water/Acetonitrile | High (Reversed-Phase) | Used with a non-polar stationary phase (e.g., C18 silica) for purifying very polar or ionic compounds. Volatile buffers or pH modifiers like TFA or formic acid are often added. | biotage.comwfu.edu |
X-ray Crystallography for Structural Validation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its stereochemistry and conformation. For the closely related and more commonly studied isomer, 1H-Indole-3-propionic acid (IPA), single-crystal X-ray diffraction analysis has been performed. iucr.org
The crystal structure of IPA reveals that the molecule adopts a nearly planar, fully extended conformation. iucr.org The propionic acid side chain is oriented away from the indole ring in an anti conformation. This planar structure may be significant for its biological activities. iucr.org In the solid state, molecules of IPA form dimers through centrosymmetric pairs of intermolecular hydrogen bonds between their carboxyl groups. iucr.org The distance between the oxygen atoms involved in this hydrogen bonding (O···O) is 2.649 (2) Å. iucr.org The crystal structure is further stabilized by van der Waals forces, with no significant stacking interactions observed between the indole rings. iucr.org
A colorless, pillar-shaped crystal suitable for the analysis was obtained through the slow evaporation of a 90% ethanol solution. iucr.org
Table 3: Crystallographic Data for 1H-Indole-3-propionic Acid
| Parameter | Value | Source |
| Chemical Formula | C₁₁H₁₁NO₂ | iucr.org |
| Molecular Weight | 189.21 g/mol | nist.gov |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 12.871 (2) | iucr.org |
| b (Å) | 5.201 (2) | iucr.org |
| c (Å) | 14.544 (2) | iucr.org |
| β (°) | 99.85 (1) | iucr.org |
| Volume (ų) | 959.8 (3) | iucr.org |
| Z (molecules/unit cell) | 4 | iucr.org |
| O-H···O distance (Å) | 2.649 (2) | iucr.org |
Validation of Analytical Methods in Biological Matrices
To accurately measure the concentration of this compound or its isomers in biological matrices such as plasma or serum, it is essential to develop and validate a robust bioanalytical method. nih.govphysiology.org This process ensures the reliability, reproducibility, and accuracy of the analytical data, and is guided by regulatory bodies like the FDA and EMA. gmp-compliance.orgeuropa.eu The most common technique for this purpose is liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity. nih.govnih.gov
Validation involves assessing several key parameters:
Selectivity: The method must be able to differentiate and quantify the analyte from other endogenous components in the matrix. gmp-compliance.orgeuropa.eu This is typically demonstrated by analyzing at least six different blank matrix sources to ensure no significant interfering peaks are present at the retention time of the analyte and its internal standard (IS). europa.eu The response of any interfering component should be less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte. europa.eu
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. gmp-compliance.org These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu For a method to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). gmp-compliance.orgeuropa.eu
Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range. gmp-compliance.org It is prepared by spiking the same biological matrix with known concentrations of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. ich.orgresearchgate.net
For instance, in one study measuring indole-3-propionic acid in human plasma, samples were prepared by protein precipitation with an acetonitrile/methanol/formic acid mixture. nih.gov The supernatant was then injected into an LC-MS/MS system for analysis. nih.gov
Table 4: Key Parameters for Bioanalytical Method Validation
| Parameter | Acceptance Criteria | Purpose | Source |
| Selectivity | Interference at analyte retention time <20% of LLOQ response. | To ensure the method measures only the intended analyte without interference from matrix components. | europa.euich.org |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). | To determine the closeness of measured values to the true value. | gmp-compliance.orgeuropa.eu |
| Precision (Intra- & Inter-run) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). | To assess the repeatability and reproducibility of the method. | gmp-compliance.orgeuropa.eu |
| Recovery | Not explicitly defined but should be consistent and precise. | To measure the extraction efficiency of the analytical method. | gmp-compliance.org |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of the initial concentration. | To ensure the analyte is stable during sample storage and processing. | ich.org |
Derivatives and Analogues of 3 1h Indol 1 Yl Propanoic Acid
Synthesis and Biological Evaluation of Substituted Derivatives
The chemical tractability of the indole (B1671886) ring and the propanoic acid side chain allows for extensive structural modifications to optimize biological activity.
The modification of the propanoic acid side chain of indole derivatives has been a strategy to explore new chemical space and biological activities. A study detailed the synthesis of a series of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}propanoic acid derivatives. nih.gov These compounds were synthesized starting from indole-3-carbaldehyde and were evaluated for their biological properties. nih.gov The structural variations on the phenyl ring attached to the propenone side chain were key to modulating their activity. nih.gov
Another approach involves the esterification of the carboxylic acid group. For instance, a diester of curcumin (B1669340) with indole-3-propionic acid (CUR-IPA) was synthesized and evaluated for its potential as a cholinesterase inhibitor. mdpi.com The synthesis involved the conjugation of curcumin with indole-3-propionic acid, resulting in a novel derivative with modified side chain functionalities. mdpi.com This modification was aimed at improving the bioavailability and neuroprotective activity of curcumin. mdpi.com
Modifications to the indole ring itself, such as the introduction of various substituents, have been extensively studied to enhance the pharmacological profile of indolepropanoic acid derivatives.
A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and synthesized as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govnih.gov The synthesis involved creating substitutions at the N-1 position of the indole ring with various aryl groups. nih.govnih.gov Structure-activity relationship studies revealed that a 1-(p-O-substituted)phenyl group was crucial for high inhibitory activity. nih.govnih.gov Optimization of the para-substituents on the N-1 phenyl ring led to the discovery of highly potent inhibitors. nih.govnih.gov
The introduction of halogens, such as fluorine, into the indole ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, which can significantly influence its biological activity. researchgate.net Similarly, alkylation at various positions of the indole nucleus has been explored. For example, the synthesis of 2,5-substituted indole-3-propionic acids was achieved by reacting substituted indoles with acrylic acid. organic-chemistry.org These derivatives showed promising anti-inflammatory and analgesic activities. organic-chemistry.org
Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-), which are known to exhibit a wide range of biological activities. While the direct synthesis of Schiff bases from 3-(1H-indol-3-yl)propanoic acid is not extensively reported, derivatives are often prepared from the closely related indole-3-carboxaldehyde. These compounds serve as important precursors for more complex heterocyclic systems.
A series of Schiff bases were synthesized by reacting 3-formyl indole (indole-3-carboxaldehyde) with various substituted anilines. rsc.org These reactions were carried out using microwave assistance with p-toluenesulfonic acid as a catalyst. rsc.org The resulting Schiff bases were characterized and evaluated for their antimicrobial activity against several Gram-positive and Gram-negative bacterial strains. rsc.org The study found that the synthesized compounds exhibited moderate to good antimicrobial activity, with some derivatives showing notable efficacy against Staphylococcus aureus and Bacillus subtilis. rsc.org
Another study reported the synthesis and characterization of Schiff base analogues of indole-3-carboxaldehyde, which were also evaluated for their biological potential. mdpi.com The formation of the characteristic imine bond in these compounds was confirmed by spectroscopic methods. nih.gov
Hydrazones, which contain the -NH-N=C< structure, are another important class of compounds that have been synthesized from indole precursors and evaluated for their biological activities. They are known to possess antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.
The synthesis of hydrazone derivatives from indole precursors has been reported in several studies. For example, treatment of 3-cyanoacetyl indole with diazonium salts of 3-phenyl-5-aminopyrazole and 2-aminobenzimidazole (B67599) afforded the corresponding hydrazones. These newly synthesized compounds were found to possess potential anti-inflammatory and analgesic activities.
In another study, a series of 3-hydrazonoindolin-2-one derivatives were synthesized and evaluated as novel HIV-1 RNase H inhibitors. The synthesis involved the condensation of a hydrazine (B178648) derivative with substituted isatins. This work highlights the potential of indole-based hydrazones in the development of antiviral agents. The broad spectrum of biological activities reported for hydrazones makes them an interesting target for drug discovery.
A comprehensive search of the available scientific literature did not yield specific information regarding the synthesis and biological evaluation of azaperoxide derivatives of 3-(1H-indol-1-yl)propanoic acid. This particular class of derivatives does not appear to be a common focus of research within the scope of the searched databases.
N-(Hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts represent a promising class of antibacterial agents. These compounds have been synthesized and evaluated for their activity against a range of bacteria, including drug-resistant strains.
The synthesis of these compounds is a multi-step process that involves the preparation of 1-(ω-hydroxyalkyl)-1H-indole-3-carbaldehydes, followed by condensation to form symmetric tris(1-[ω-hydroxyalkyl]-1H-indol-3-yl)methanes. Subsequent oxidation yields the target tris(1-[ω-hydroxyalkyl]-1H-indol-3-yl)methylium salts.
The biological evaluation of these derivatives has shown that their antibacterial activity is dependent on the length of the N-(hydroxyalkyl) chain. Compounds with C5-C6 chains were found to be more active. The lipophilicity of these molecules, which can be adjusted by changing the length of the hydrocarbon part of the substituent, is closely related to their activity. Some of these compounds have demonstrated high activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. Notably, the most active compounds showed higher antibacterial activity against MRSA than the reference drug levofloxacin.
Table 1: Antibacterial Activity of N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts
| Compound | Hydrocarbon Chain Length | Antibacterial Activity (MIC) | Reference |
|---|---|---|---|
| Trisindolylmethylium salt with C2 hydroxyalkyl substituent | C2 | Significant antibacterial activity | |
| Trisindolylmethylium salt with C3 hydroxyalkyl substituent | C3 | Significant antibacterial activity | |
| Trisindolylmethylium salt with C5 hydroxyalkyl substituent | C5 | 0.5 µg/mL against MRSA | |
| Trisindolylmethylium salt with C6 hydroxyalkyl substituent | C6 | 1.0 µg/mL against Staphylococcus epidermidis | |
| Compound 1 (N-(Hydroxyalkyl) derivative) | Not specified | 2.0 µg/mL against Gram-positive bacteria |
Structure-Activity Relationships of Derivatives
The biological activity of derivatives of this compound is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features necessary for their therapeutic effects.
Research into a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α (cPLA2α) has revealed important SAR insights. These studies have shown that the presence of a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and the 5-propanoic acid group on the indole core are essential for potent inhibitory activity against cPLA2α. researchgate.netnih.gov Optimization of the substituents on the N1 phenyl group led to the discovery of highly potent inhibitors. researchgate.netnih.gov
Furthermore, the synthesis and evaluation of various indole derivatives have highlighted the importance of specific substitutions for other biological activities. For instance, in a series of 1-(1H-indol-3-yl)ethanamine derivatives, specific substitutions on the indole ring were found to be critical for their antibacterial activity against strains like Staphylococcus aureus.
The propanoic acid moiety itself is a key feature. Studies on triaryl propanoic acid analogues as ligands for the human EP3 prostanoid receptor identified that an ortho-substituted propanoic acid moiety on a triaryl scaffold was a determinant for potent antagonism. researchgate.net This highlights the significance of the spatial arrangement and electronic properties of the acidic side chain in receptor binding.
Moreover, the nature of the linker between the indole nucleus and other chemical moieties can significantly influence activity. For example, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage position between the two indole rings (e.g., 6–6′, 5–6′, 6–5′, or 5–5′) had a profound impact on the compound's binding affinity and antiviral activity. nih.gov
The following table summarizes the structure-activity relationships of selected derivatives:
| Derivative Type | Key Structural Features for Activity | Biological Activity |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | 1-(p-O-substituted)phenyl group, 3-phenylethyl group, 5-propanoic acid group | Inhibition of cytosolic phospholipase A2α (cPLA2α) researchgate.netnih.gov |
| Triaryl propanoic acid analogues | Ortho-substituted propanoic acid moiety on a triaryl scaffold | Antagonism of the human EP3 prostanoid receptor researchgate.net |
| Bis-indole derivatives | Linkage position between indole rings (6-6' linkage optimal) | HIV-1 fusion inhibition nih.gov |
| Brominated indoles | Bromine substitution at C5 or C6 of the indole ring | Anti-inflammatory activity mdpi.com |
Comparison with Structurally Similar Indole Compounds
This compound belongs to a family of indole carboxylic acids that includes other well-known compounds such as indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and indole-3-propionic acid (IPA). While they share a common indole core, the position and length of the carboxylic acid side chain significantly influence their biological properties and functions.
Indole-3-acetic acid (IAA) is the most abundant and potent native auxin in plants, playing a crucial role in various aspects of plant growth and development. nih.gov In contrast, indole-3-butyric acid (IBA) is another naturally occurring auxin that is often used in horticulture for root initiation in plant cuttings. nih.govresearchgate.net IBA is generally considered more stable than IAA. mdpi.com
Indole-3-propionic acid (IPA) , a tryptophan metabolite produced by gut bacteria, has garnered attention for its neuroprotective and antioxidant properties. nih.govmdpi.com Unlike IAA, which can be degraded by certain bacterial enzymes, IPA has been reported to be resistant to this degradation pathway. nih.gov Recent studies have also linked lower levels of circulating IPA to liver fibrosis. nih.gov
The key differences in their biological activities can be attributed to several factors, including their ability to be transported across cell membranes, their metabolic stability, and their interaction with specific receptors and enzymes. For instance, the superior root-inducing ability of IBA compared to IAA in some plant species is partly due to its greater stability and sustained presence in the tissue. nih.gov
In the context of non-plant biological systems, the structural variations also lead to different pharmacological profiles. For example, while much of the research on IAA and IBA has focused on their effects in plants, IPA has been extensively studied for its role in human health, particularly in relation to metabolic and neurodegenerative diseases. nih.gov
The following table provides a comparative overview of these structurally similar indole compounds:
| Compound | Position of Side Chain | Side Chain Length | Primary Biological Role/Activity |
| This compound | N-1 | Propanoic acid | Scaffold for various synthetic derivatives |
| Indole-3-acetic acid (IAA) | C-3 | Acetic acid | Primary plant auxin, regulates plant growth nih.govnih.gov |
| Indole-3-butyric acid (IBA) | C-3 | Butyric acid | Plant auxin, widely used for root induction nih.govresearchgate.net |
| Indole-3-propionic acid (IPA) | C-3 | Propanoic acid | Gut microbiota metabolite, neuroprotectant, antioxidant nih.govmdpi.com |
Future Research Directions and Applications in Translational Science
Development of Novel Therapeutic Agents
The therapeutic potential of 3-(1H-indol-1-yl)propanoic acid is being actively explored, with a focus on its application in conditions associated with inflammation and metabolic dysregulation. nih.govnih.gov Research has demonstrated its beneficial effects in models of inflammatory bowel disease, metabolic syndrome, and even neurodegenerative disorders. physiology.orgnih.govebi.ac.uk
Drug Discovery and Development Pipelines
The journey of this compound from a gut metabolite to a potential therapeutic agent involves its strategic integration into drug discovery and development pipelines. purdue.edu The initial "hit identification" phase has been largely driven by metabolomic studies that have consistently linked higher levels of IPA with healthier metabolic profiles. nih.govasm.org This has progressed to the "hit to lead" phase, where the molecule and its derivatives are being optimized for enhanced efficacy and favorable pharmacokinetic properties. nih.gov
Pre-clinical studies using animal models have provided substantial evidence of its therapeutic efficacy. For instance, in mouse models of colitis, IPA treatment has been shown to improve clinical outcomes and enhance intestinal barrier function. physiology.org Furthermore, studies have highlighted its potential in mitigating postoperative delirium and sepsis by modulating the gut microbiota and reducing inflammation. nih.govnih.govnih.gov A pilot clinical trial is currently underway to investigate the biological effects of daily IPA supplementation in healthy adults, a crucial step towards establishing its safety and efficacy in humans. veeva.com
The development of synthetic analogs of this compound is a key strategy in the drug discovery process. nih.gov By modifying the core indole (B1671886) structure, researchers aim to create derivatives with improved potency, stability, and target specificity. For example, the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids has led to the discovery of potent inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. nih.gov
Addressing Drug Resistance Mechanisms
While direct research on the role of this compound in overcoming drug resistance is still in its early stages, its ability to modulate gut microbiota composition suggests a potential indirect mechanism. nih.gov The gut microbiome is known to influence the metabolism and efficacy of various drugs. By promoting a healthy gut environment, IPA could potentially enhance the effectiveness of existing therapies and mitigate the development of resistance. Further investigation is warranted to explore this promising avenue.
Exploration of New Biological Targets
The known biological effects of this compound are mediated through various molecular targets. It is a known ligand for the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR), both of which are important regulators of xenobiotic metabolism and immune responses. physiology.orgmdpi.com Activation of these receptors by IPA contributes to its anti-inflammatory and barrier-enhancing effects in the gut. physiology.org
Recent studies have begun to uncover novel biological targets for IPA. For example, research suggests its involvement in purinergic signaling, potentially affecting nitric oxide release in endothelial cells. mdpi.com Furthermore, new derivatives of IPA are being synthesized and evaluated for their ability to interact with a wider range of targets, including those relevant to neurodegenerative diseases. nih.gov The development of indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids has shown promise as multifunctional neuroprotectors. nih.gov
The table below summarizes some of the key biological targets of this compound and its derivatives that have been identified in recent research.
| Target | Biological Effect | Reference |
| Aryl Hydrocarbon Receptor (AhR) | Regulation of immune responses, intestinal barrier function | physiology.orgmdpi.com |
| Pregnane X Receptor (PXR) | Xenobiotic metabolism, anti-inflammatory effects | physiology.orgmdpi.com |
| Cytosolic Phospholipase A2α | Inhibition of inflammation | nih.gov |
| Purinergic Signaling Pathways | Modulation of nitric oxide release | mdpi.com |
| Peroxisome proliferator-activated receptor gamma | Potential for metabolic regulation | drugbank.com |
Advanced Delivery Systems for this compound
The effective translation of this compound into a clinical therapy will likely require the development of advanced delivery systems. sigmaaldrich.com While the compound is naturally produced in the gut, oral administration may not achieve the desired therapeutic concentrations in target tissues due to metabolism and clearance.
Researchers are exploring various strategies to enhance the bioavailability and targeted delivery of IPA. These include encapsulation in nanoparticles, liposomes, or other carrier molecules to protect the compound from degradation and facilitate its transport across biological membranes. The goal is to ensure that a sufficient concentration of IPA reaches its site of action, whether it be the intestinal lining, the liver, or even the central nervous system.
Integration with Omics Technologies for Systems Biology Insights
The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. nih.govnih.govresearchgate.netfrontiersin.org Integrating these high-throughput data streams provides a holistic view of cellular processes and disease mechanisms. mdpi.com
Metabolomic studies have been instrumental in identifying the link between this compound and various health outcomes. nih.govasm.orgmdpi.com By analyzing the metabolic profiles of large cohorts, researchers have consistently observed an inverse correlation between plasma IPA levels and the risk of developing conditions like type 2 diabetes and postoperative delirium. nih.govnih.gov
Future research will increasingly rely on a multi-omics approach to unravel the intricate mechanisms of action of IPA. nih.gov By combining metabolomic data with genomic, transcriptomic, and proteomic analyses, scientists can build comprehensive models of how IPA influences cellular networks and signaling pathways. nih.govfrontiersin.org This systems biology approach will be crucial for identifying novel biomarkers of IPA activity and for personalizing therapeutic interventions.
Computational Modeling and In Silico Screening for Derivative Design
Computational modeling and in silico screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. nih.gov These approaches are being applied to the development of novel derivatives of this compound with enhanced therapeutic properties.
By using molecular docking and other computational techniques, researchers can predict how different chemical modifications to the IPA scaffold will affect its binding to specific biological targets. This allows for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, cheminformatics analyses have guided the synthesis of brominated indole-3-glyoxylamides inspired by marine natural products, expanding the potential bioactive chemical space of indole compounds. nih.gov
In silico screening of large chemical libraries can also identify existing compounds that share structural similarities with IPA and may possess similar biological activities. This can accelerate the discovery of new lead compounds for further development.
Q & A
Q. How are metabolic pathways involving this compound studied experimentally?
- Methodological Answer : Isotopic labeling (e.g., C-carboxyl group) tracks β-oxidation in liver microsomes. LC-MS/MS identifies metabolites like indole-3-acetic acid. Knockout models (e.g., acyl-CoA dehydrogenase-deficient mice) confirm enzymatic involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
